molecular formula C16H16O3 B8547687 3,4-Dimethoxy-2-phenylacetophenone

3,4-Dimethoxy-2-phenylacetophenone

Cat. No.: B8547687
M. Wt: 256.30 g/mol
InChI Key: WPVHTWVXVUQLAG-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-2-phenylacetophenone is a useful research compound. Its molecular formula is C16H16O3 and its molecular weight is 256.30 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-phenylethanone

InChI

InChI=1S/C16H16O3/c1-18-15-9-8-12(11-16(15)19-2)10-14(17)13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3

InChI Key

WPVHTWVXVUQLAG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)C2=CC=CC=C2)OC

Origin of Product

United States

Structural Classification and Nomenclature in Aromatic Ketone Chemistry

1-(3,4-Dimethoxyphenyl)-2-phenylethan-1-one belongs to the class of aromatic ketones, specifically, it is a deoxybenzoin (B349326) derivative. The core structure features a two-carbon bridge linking two distinct aromatic rings. One is a phenyl group, and the other is a 1,2-dimethoxybenzene (B1683551) (veratryl) group, which is attached to the carbonyl carbon. This arrangement is foundational to its chemical reactivity and synthetic applications.

The compound is identified by several names and codes in chemical literature and databases. Its systematic IUPAC name is 1-(3,4-dimethoxyphenyl)-2-phenylethanone. nih.gov Common synonyms include 3',4'-Dimethoxy-2-phenylacetophenone and 3,4-dimethoxydesoxybenzoin. nih.gov The Chemical Abstracts Service (CAS) has assigned the registry number 16647-84-4 to this specific compound, although it is important to note that PubChem lists a different CAS number (3141-93-3) for the same structure. nih.gov This discrepancy highlights the importance of using multiple identifiers for verification.

Table 1: Chemical and Physical Properties of 1-(3,4-Dimethoxyphenyl)-2-phenylethan-1-one

PropertyValue
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 256.30 g/mol nih.gov
IUPAC Name 1-(3,4-dimethoxyphenyl)-2-phenylethanone nih.gov
CAS Registry Number 16647-84-4
Synonyms 3',4'-Dimethoxy-2-phenylacetophenone, 3,4-dimethoxydesoxybenzoin nih.gov

This table presents data compiled from chemical databases and is intended for informational purposes.

Contextual Significance in Synthetic Organic Transformations

The true significance of 1-(3,4-dimethoxyphenyl)-2-phenylethan-1-one lies in its role as a versatile intermediate in synthetic organic chemistry. Its structure, containing an activated aromatic ring and a reactive methylene (B1212753) group adjacent to a carbonyl, allows for a variety of chemical modifications.

A primary application of this deoxybenzoin (B349326) derivative is in the synthesis of isoflavonoids, a class of naturally occurring compounds with diverse biological activities. The deoxybenzoin serves as the A-ring and C-ring precursor. A key transformation is the introduction of a one-carbon unit at the α-position (the carbon between the carbonyl and the phenyl ring) to enable subsequent cyclization into the isoflavone (B191592) core.

One of the most notable reactions for this purpose is the Vilsmeier-Haack reaction. jk-sci.comwikipedia.org This reaction employs a formylating agent, typically generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.org The electron-rich 3,4-dimethoxyphenyl ring of the deoxybenzoin is not the typical site of reaction in this case. Instead, the enol or enolate form of the ketone attacks the Vilsmeier reagent, leading to formylation at the α-carbon. The resulting intermediate can then be cyclized to form the pyranone ring characteristic of isoflavones. The Vilsmeier-Haack reaction is particularly effective for electron-rich substrates, making deoxybenzoins with activated rings like the veratryl group suitable candidates. wikipedia.orgchemistrysteps.com

Beyond isoflavone synthesis, the compound is a precursor for other complex molecules. For instance, it can be used in reactions that build upon its core structure to create novel heterocyclic systems or substituted aromatic compounds. uni.lu Its derivatives have been explored in the synthesis of compounds evaluated for various biochemical effects, such as carbonic anhydrase inhibition. nih.gov

Historical and Current Trajectories in the Academic Study of the Chemical Compound

Established Reaction Pathways for Chemical Compound Generation

Traditional methods for synthesizing deoxybenzoin (B349326) structures like 1-(3,4-dimethoxyphenyl)-2-phenylethan-1-one often rely on classical organic reactions. These pathways are well-documented and provide a foundational understanding of the molecule's assembly.

The formation of the ketone functional group is central to the synthesis of the target compound. One of the most fundamental methods for preparing aromatic ketones is the Friedel-Crafts acylation. In a typical approach, this would involve the reaction of veratrole (1,2-dimethoxybenzene) with phenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The mechanism proceeds via the formation of an acylium ion from phenylacetyl chloride, which then attacks the electron-rich dimethoxybenzene ring to form the ketone.

Another key reaction is the Claisen condensation, a carbon-carbon bond-forming reaction used for the synthesis of β-dicarbonyl compounds. beilstein-journals.org While not a direct route to the target compound itself, modifications of this reaction can be employed. For instance, the C-acylation of ketone enolates with acylating agents like acyl halides or anhydrides is a common strategy for producing 1,3-diketones, which can be precursors or analogues. beilstein-journals.org

The choice of starting materials is critical and dictates the specific synthetic route. Several precursors can be utilized to construct the 1-(3,4-dimethoxyphenyl)-2-phenylethan-1-one skeleton.

A common strategy involves the nucleophilic substitution reaction between an α-haloketone and a suitable nucleophile. For example, 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (B140860) can serve as a key electrophilic precursor. This intermediate can be reacted with a phenyl-containing nucleophile, such as a phenyl Grignard reagent or a phenoxide, followed by subsequent steps to yield the target deoxybenzoin structure. Syntheses of related structures have been reported using 2-bromo-1-(3,4-dimethoxyphenyl)ethanone with various phenols, achieving high yields. rsc.org

Alternatively, synthesis can begin from 3',4'-dimethoxyacetophenone (B42557) (acetoveratrone). This compound can be reduced to form 1-(3,4-dimethoxyphenyl)ethanol, which is a valuable starting material for various compounds. google.comgoogle.com This alcohol can then be further functionalized. For instance, conversion to a halide followed by reaction with a phenyl nucleophile represents a potential pathway.

The table below outlines the primary roles of key precursors in established synthetic routes.

PrecursorChemical NameRole in Synthesis
Veratrole 1,2-Dimethoxybenzene (B1683551)Aromatic substrate for Friedel-Crafts acylation.
Phenylacetyl chloride 2-Phenylacetyl chlorideAcylating agent in Friedel-Crafts reactions.
3',4'-Dimethoxyacetophenone 1-(3,4-Dimethoxyphenyl)ethanoneStarting material for reduction to the corresponding alcohol or for α-halogenation. google.combldpharm.comresearchgate.net
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone 2-Bromo-1-(3,4-dimethoxyphenyl)ethanoneElectrophilic intermediate for nucleophilic substitution reactions. rsc.org
Benzyl (B1604629) halide Benzyl bromide/chlorideElectrophilic partner in coupling reactions.
3,4-Dimethoxyphenol 3,4-DimethoxyphenolNucleophilic precursor, particularly after deprotonation.

Exploration of Novel and High-Efficiency Synthetic Routes

Recent research has focused on developing more efficient, selective, and environmentally benign methods for chemical synthesis.

Modern synthetic chemistry increasingly relies on catalytic systems to improve reaction outcomes. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. A potential route to 1-(3,4-dimethoxyphenyl)-2-phenylethan-1-one could involve a coupling reaction between a derivative of 3,4-dimethoxybenzene (e.g., an organoboron or organotin compound) and a phenylacetyl halide, or vice-versa. For instance, palladium catalysts like XPhos Pd G4 have been used in the synthesis of unsymmetrical heteroaryl 1,2-diketones through a heteroarylation/oxidation sequence. nih.gov

Heteropolyacids have also emerged as effective and recyclable solid acid catalysts for reactions like the synthesis of 1,3-diaryl-2-propene-1-ones (chalcones), which are structurally related to deoxybenzoins. bas.bg Catalysts such as Wells-Dawson type H₆[P₂W₁₈O₆₂] have demonstrated high activity and can be superior to traditional acid catalysts like H₂SO₄. bas.bg Such systems could be adapted for the synthesis of the target compound, potentially offering higher yields and easier workup.

Green chemistry principles aim to reduce the environmental impact of chemical processes. ejcmpr.com This can be achieved through several strategies applicable to the synthesis of 1-(3,4-dimethoxyphenyl)-2-phenylethan-1-one.

One approach is the use of microwave irradiation, which can significantly reduce reaction times and sometimes improve yields. nih.gov For example, a palladium-catalyzed synthesis of heteroaryl ketones was efficiently conducted using microwave heating at 150 °C for just 10 minutes. nih.gov Another key principle is the use of greener solvents. Research into related syntheses has explored solvent-free conditions or the use of water as a green solvent, which is a significant improvement over volatile and hazardous organic solvents. bas.bg The use of recyclable catalysts, such as the heteropolyacids mentioned previously, also aligns with green chemistry by minimizing waste. bas.bg

Optimization of Reaction Conditions and Yields

To maximize the efficiency of any synthetic route, careful optimization of reaction conditions is essential. This involves systematically varying parameters such as temperature, solvent, catalyst loading, and reaction time.

The table below presents a hypothetical optimization study for a catalytic synthesis, based on data from related reactions, to illustrate the process. bas.bgresearchgate.net Different catalysts, solvents, and temperatures are evaluated to determine the ideal conditions for achieving the highest product yield.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1H₂SO₄Ethanol601.370
2Yb(OTf)₃Ethanol601.166
3H₆[P₂W₁₈O₆₂] (Wells-Dawson)Water600.890
4H₆[P₂W₁₈O₆₂] (Wells-Dawson)Acetonitrile (B52724)600.882
5H₆[P₂W₁₈O₆₂] (Wells-Dawson)Solvent-free800.592
6XPhos Pd G4Toluene (Microwave)1500.1785

As the data suggests, using a Wells-Dawson heteropolyacid catalyst under solvent-free conditions at a slightly elevated temperature (Entry 5) could provide the highest yield in the shortest time. Microwave-assisted palladium catalysis (Entry 6) also presents a highly efficient alternative. nih.govbas.bg

High-Resolution Vibrational and Electronic Spectroscopy

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations and Functional Group Analysis

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are powerful techniques used to identify the functional groups and vibrational modes within a molecule.

In the FT-IR spectrum of 1-(3,4-dimethoxyphenyl)-2-phenylethan-1-one, characteristic absorption bands are observed that confirm the presence of its key functional groups. A strong absorption band is typically seen in the range of 1680-1660 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ketone group. rsc.org The presence of the aromatic rings is confirmed by C-H stretching vibrations appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The methoxy (B1213986) groups (-OCH3) give rise to characteristic C-O stretching bands, typically observed around 1260 cm⁻¹ and 1020 cm⁻¹. rsc.org Additionally, C-H bending vibrations for the substituted benzene (B151609) rings can be found in the fingerprint region (below 1000 cm⁻¹).

While specific FT-Raman data for this compound is not as readily available in the provided search results, it would be expected to complement the FT-IR data. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching vibrations of the aromatic rings and the C-C skeletal vibrations would be expected to show strong signals in the Raman spectrum.

Table 1: Key FT-IR Vibrational Frequencies for 1-(3,4-Dimethoxyphenyl)-2-phenylethan-1-one

Vibrational ModeWavenumber (cm⁻¹)
Aromatic C-H Stretch>3000
C=O Stretch (Ketone)1680-1660 rsc.org
Aromatic C=C Stretch1600-1450
Asymmetric C-O-C Stretch (Methoxy)~1260 rsc.org
Symmetric C-O-C Stretch (Methoxy)~1020

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectrum of 1-(3,4-dimethoxyphenyl)-2-phenylethan-1-one is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The presence of the benzoyl group and the substituted phenyl ring creates an extended system of conjugation. This conjugation lowers the energy required for electronic transitions, causing the molecule to absorb light in the UV region. Typically, aromatic ketones exhibit a strong absorption band (π → π* transition) at shorter wavelengths and a weaker absorption band (n → π* transition) at longer wavelengths. For similar aromatic compounds, absorption maxima are often observed in the range of 250-350 nm. uni-regensburg.de The exact positions and intensities of these bands are influenced by the solvent polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of 1-(3,4-dimethoxyphenyl)-2-phenylethan-1-one provides a detailed map of the proton environments in the molecule.

Aromatic Protons: The protons on the two aromatic rings will appear as multiplets in the downfield region, typically between δ 6.8 and 8.0 ppm. The specific splitting patterns and chemical shifts depend on the substitution pattern and the electronic effects of the substituents. The protons on the 3,4-dimethoxyphenyl ring will show a characteristic splitting pattern, often an ABX system, due to their coupling with each other. The five protons of the unsubstituted phenyl ring will likely appear as a complex multiplet.

Methylene (B1212753) Protons: The two protons of the methylene group (-CH₂-) adjacent to the carbonyl group and the phenyl ring will appear as a singlet around δ 4.2 ppm. Its proximity to both the electron-withdrawing carbonyl group and the aromatic ring influences its chemical shift.

Methoxy Protons: The six protons of the two methoxy groups (-OCH₃) will appear as two distinct singlets, or a single singlet if their chemical environments are very similar, in the upfield region, typically around δ 3.9 ppm. rsc.org

Table 2: Predicted ¹H NMR Chemical Shifts for 1-(3,4-Dimethoxyphenyl)-2-phenylethan-1-one

ProtonChemical Shift (δ, ppm)Multiplicity
Aromatic-H (Dimethoxyphenyl)6.8 - 7.6m
Aromatic-H (Phenyl)7.2 - 7.4m
-CH₂-~4.2s
-OCH₃~3.9 rsc.orgs

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbonyl Carbon: The carbon of the ketone carbonyl group is highly deshielded and will appear as a singlet at a very downfield chemical shift, typically in the range of δ 195-200 ppm. rsc.org

Aromatic Carbons: The carbons of the two aromatic rings will appear in the region of δ 110-155 ppm. The carbons attached to the oxygen atoms of the methoxy groups will be the most downfield in this region. The carbon attached to the carbonyl group will also be significantly downfield. rsc.org

Methylene Carbon: The carbon of the methylene group will appear at a chemical shift of around δ 45 ppm.

Methoxy Carbons: The carbons of the two methoxy groups will appear in the upfield region, typically around δ 56 ppm. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts for 1-(3,4-Dimethoxyphenyl)-2-phenylethan-1-one

CarbonChemical Shift (δ, ppm)
C=O195-200 rsc.org
Aromatic C-O149-154 rsc.org
Aromatic C-C=O~130 rsc.org
Aromatic C-H110-130 rsc.org
-CH₂-~45
-OCH₃~56 rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule. sdsu.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. youtube.com This would be particularly useful in confirming the coupling between the protons on the aromatic rings and could help to resolve the complex multiplets in the aromatic region. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded protons and carbons. epfl.ch This would allow for the direct assignment of the carbon signals for all protonated carbons by correlating them to their attached, and often already assigned, protons. emerypharma.com For example, the methylene proton signal at ~δ 4.2 ppm would correlate with the methylene carbon signal at ~δ 45 ppm.

Through the combined application of these advanced spectroscopic techniques, a comprehensive and unambiguous structural elucidation of 1-(3,4-dimethoxyphenyl)-2-phenylethan-1-one can be achieved.

Mass Spectrometry for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer unique advantages in the analysis of 1-(3,4-Dimethoxyphenyl)-2-phenylethan-1-one.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight Determination

Liquid chromatography coupled with mass spectrometry is a powerful technique for the analysis of non-volatile and thermally labile compounds. In the case of 1-(3,4-Dimethoxyphenyl)-2-phenylethan-1-one, LC-MS is ideal for assessing the purity of a synthesized batch and for unequivocally confirming its molecular weight.

A sample of the compound would be dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system, likely employing a reversed-phase column such as a C18. rsc.org A mobile phase gradient, typically consisting of water and an organic solvent like acetonitrile or methanol (B129727) with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to facilitate ionization, would be used to elute the compound. rsc.orgscholars.direct

The eluent from the HPLC column is then introduced into the mass spectrometer's ion source, most commonly an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal fragmentation. For 1-(3,4-Dimethoxyphenyl)-2-phenylethan-1-one (molecular formula C₁₆H₁₆O₃, molecular weight 256.29 g/mol ), the expected singly charged ion would be observed at a mass-to-charge ratio (m/z) of 257.12. High-resolution mass spectrometry (HRMS), for instance, using a Quadrupole Time-of-Flight (QTOF) analyzer, can provide a highly accurate mass measurement, which helps in confirming the elemental composition. scholars.direct

The purity of the sample is determined by the LC chromatogram, where a single peak at a specific retention time would indicate a high degree of purity. The mass spectrum corresponding to this peak would then be used to confirm the identity of the compound.

Table 1: Expected LC-MS Data for 1-(3,4-Dimethoxyphenyl)-2-phenylethan-1-one

ParameterExpected Value
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 256.29 g/mol
Ionization Mode ESI Positive
Protonated Molecule [M+H]⁺ m/z 257.12
Sodium Adduct [M+Na]⁺ m/z 279.10
Potassium Adduct [M+K]⁺ m/z 295.07

Tandem mass spectrometry (MS/MS) experiments can be performed on the protonated molecule to induce fragmentation and gain further structural information. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Identification

Gas chromatography-mass spectrometry is a suitable technique for the analysis of volatile and thermally stable compounds. nih.gov While 1-(3,4-Dimethoxyphenyl)-2-phenylethan-1-one has a relatively high boiling point, it can be analyzed by GC-MS, often with a high-temperature column. This method is particularly useful for identifying volatile byproducts from its synthesis or degradation products. nih.gov

In a typical GC-MS analysis, the sample is injected into a heated inlet port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. Upon elution, the compound enters the mass spectrometer, where it is typically subjected to electron ionization (EI), a hard ionization technique that causes extensive fragmentation.

The resulting mass spectrum is a unique fingerprint of the molecule, showing a pattern of fragment ions. The molecular ion peak (M⁺) at m/z 256 would be expected, although it may be of low intensity due to its instability under EI conditions. The fragmentation pattern is predictable based on the structure of the molecule. Key fragmentation pathways for deoxybenzoins involve cleavage at the carbonyl group.

A primary fragmentation would be the alpha-cleavage on either side of the carbonyl group. This would lead to the formation of the 3,4-dimethoxybenzoyl cation (m/z 165) and the benzyl radical (C₇H₇•), or the benzoyl cation (m/z 105) and the 3,4-dimethoxybenzyl radical. The tropylium (B1234903) ion (m/z 91) is a common and stable fragment arising from the rearrangement of the benzyl cation. hmdb.ca

Table 2: Plausible GC-MS Fragmentation of 1-(3,4-Dimethoxyphenyl)-2-phenylethan-1-one

m/zProposed Fragment Ion
256 [C₁₆H₁₆O₃]⁺• (Molecular Ion)
165 [C₉H₉O₃]⁺ (3,4-dimethoxybenzoyl cation)
151 [C₈H₇O₃]⁺ (Loss of methyl from m/z 165)
105 [C₇H₅O]⁺ (Benzoyl cation)
91 [C₇H₇]⁺ (Tropylium ion)
77 [C₆H₅]⁺ (Phenyl cation)

X-ray Crystallography for Solid-State Conformation and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov To perform this analysis, a high-quality single crystal of 1-(3,4-Dimethoxyphenyl)-2-phenylethan-1-one is required. The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

The resulting crystal structure would reveal precise information about bond lengths, bond angles, and torsion angles within the molecule. For instance, it would show the dihedral angle between the 3,4-dimethoxyphenyl ring and the phenyl ring, providing insight into the molecule's conformation in the solid state. It is expected that the two aromatic rings would not be coplanar due to steric hindrance.

Furthermore, X-ray crystallography elucidates the crystal packing, which is the arrangement of molecules in the crystal lattice. This analysis would identify any intermolecular interactions, such as hydrogen bonds (e.g., C-H···O), π-π stacking between the aromatic rings, and van der Waals forces, which stabilize the crystal structure. irphouse.comnih.gov The 3,4-dimethoxy substitution provides potential hydrogen bond acceptors in the form of the oxygen atoms. mdpi.com

Table 3: Hypothetical Crystallographic Data for 1-(3,4-Dimethoxyphenyl)-2-phenylethan-1-one

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.9
c (Å) 15.2
β (°) ** 98.5
Volume (ų) 1400
Z 4
Calculated Density (g/cm³) **1.215

Computational Spectroscopic Prediction and Correlation with Experimental Data

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for predicting and understanding the spectroscopic properties of molecules. nih.gov DFT calculations can be used to optimize the geometry of 1-(3,4-Dimethoxyphenyl)-2-phenylethan-1-one and to predict its vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic transitions (UV-Vis). sysrevpharm.org

These theoretical predictions can be correlated with experimental data to aid in spectral assignment and to provide a deeper understanding of the molecule's electronic structure. For example, calculated vibrational frequencies can be compared with an experimental IR spectrum to assign specific absorption bands to particular molecular vibrations. A scaling factor is often applied to the calculated frequencies to improve the agreement with experimental values.

Computational methods can also be used to model the fragmentation pathways in mass spectrometry, calculating the energies of different fragment ions to predict the most likely fragmentation patterns. researchgate.netnih.gov In the context of X-ray crystallography, DFT can be used to calculate the structure of an isolated molecule in the gas phase, which can then be compared to the experimentally determined solid-state structure to assess the effects of crystal packing forces. mdpi.com

The choice of functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-31G*, 6-311++G(d,p)) is crucial for obtaining accurate results. researchgate.net

Table 4: Correlation of Experimental and Computational Data

Spectroscopic DataExperimental MeasurementComputational Prediction (DFT)
IR Carbonyl Stretch (cm⁻¹) ** ~1685Calculated vibrational frequency
¹H NMR Chemical Shift (ppm) Observed shifts for aromatic and methoxy protonsCalculated magnetic shielding constants
UV-Vis λmax (nm) **Observed absorption maximaCalculated electronic transition energies

By combining these advanced analytical techniques, a comprehensive structural and spectroscopic profile of 1-(3,4-Dimethoxyphenyl)-2-phenylethan-1-one can be established, providing a solid foundation for further research into its chemical properties and potential applications.

Computational Chemistry and Theoretical Investigations of 1 3,4 Dimethoxyphenyl 2 Phenylethan 1 One

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(3,4-Dimethoxyphenyl)-2-phenylethan-1-one. These calculations, based on the principles of quantum mechanics, allow for the determination of the molecule's electronic structure and related characteristics.

Density Functional Theory (DFT) Studies for Optimized Geometries, Electronic Structure, and Spectroscopic Parameters

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the molecular structure of organic compounds. clinicsearchonline.org DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are utilized to determine the optimized geometry of 1-(3,4-Dimethoxyphenyl)-2-phenylethan-1-one in the gas phase. This process yields a three-dimensional model of the molecule with the lowest energy conformation. The accuracy of the theoretical model can be validated by comparing the computed geometric parameters with experimental data, such as that obtained from X-ray crystallography. A low root-mean-square deviation (RMSD) value between the theoretical and experimental structures indicates a good agreement and the suitability of the chosen computational method.

Beyond geometry optimization, DFT is instrumental in calculating various electronic properties. It provides insights into the electronic structure, which is crucial for understanding the molecule's reactivity. Furthermore, DFT can be used to simulate vibrational spectra (infrared and Raman), aiding in the assignment of experimental vibrational bands to specific molecular motions. clinicsearchonline.orgnih.gov Theoretical calculations of spectroscopic parameters like NMR chemical shifts can also be performed and compared with experimental data to confirm the molecular structure. clinicsearchonline.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Characteristics

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and charge transfer properties. nih.govaimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.govresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.govaimspress.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.goveurjchem.com This charge transfer within the molecule is a fundamental aspect of its reactivity. nih.gov The distribution and energy of these orbitals can be visualized to identify the regions of the molecule most likely to participate in chemical reactions. aimspress.com DFT calculations are commonly used to determine the energies of the HOMO and LUMO and to analyze the charge transfer characteristics of 1-(3,4-Dimethoxyphenyl)-2-phenylethan-1-one.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations provide detailed information about a molecule in a static, often gaseous state, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time, particularly in a solution environment. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of the conformational landscape and the influence of the solvent on the molecule's structure and behavior.

These simulations can reveal the different shapes (conformations) that 1-(3,4-Dimethoxyphenyl)-2-phenylethan-1-one can adopt and the energetic barriers between these conformations. Understanding the conformational flexibility is crucial as it can significantly impact the molecule's biological activity and chemical reactivity. Furthermore, MD simulations can elucidate how the molecule interacts with solvent molecules, providing a more realistic picture of its behavior in a chemical or biological system. The development of parallel computing has enabled the simulation of large biomolecular systems, showcasing the power of this technique. uiuc.edu

Theoretical Studies on Reaction Mechanisms and Kinetics

Theoretical methods are invaluable for elucidating the pathways of chemical reactions and predicting their rates. For reactions involving 1-(3,4-Dimethoxyphenyl)-2-phenylethan-1-one, these studies can map out the energy changes that occur as reactants are converted into products.

Transition State Theory Applications for Reaction Rate Coefficient Determination

Transition State Theory (TST) is a fundamental concept in chemical kinetics that explains the rates of elementary chemical reactions. wikipedia.org It postulates that for a reaction to occur, the reactants must pass through a high-energy intermediate state known as the transition state or activated complex. wikipedia.orglibretexts.org This transition state represents the energy barrier that must be overcome for the reaction to proceed. ox.ac.uk

By applying TST, it is possible to calculate the rate coefficient of a reaction. This involves determining the properties of the transition state, such as its geometry and energy, which can be achieved through quantum chemical calculations. The theory allows for the calculation of important thermodynamic parameters of activation, including the standard enthalpy of activation (ΔH‡), the standard entropy of activation (ΔS‡), and the standard Gibbs energy of activation (ΔG‡). wikipedia.org These parameters provide a deeper understanding of the factors controlling the reaction rate. TST is a powerful tool for qualitatively and, with accurate potential energy surfaces, quantitatively understanding how chemical reactions involving 1-(3,4-Dimethoxyphenyl)-2-phenylethan-1-one take place. wikipedia.org

Exploration of Radical Generation and Stability Profiles

Computational and experimental data regarding the generation of radical species from 1-(3,4-dimethoxyphenyl)-2-phenylethan-1-one and the subsequent stability of these radicals are not available in the reviewed literature. While studies exist for isomeric compounds, such as the well-known photoinitiator 2,2-dimethoxy-2-phenylacetophenone (B1663997) which undergoes photocleavage to form radical species, similar investigations have not been reported for 1-(3,4-dimethoxyphenyl)-2-phenylethan-1-one. Therefore, a detailed analysis of its radical generation pathways and stability profiles cannot be provided at this time.

Intermolecular Interactions and Crystal Engineering Investigations (e.g., Hirshfeld Surface Analysis)

Although research has been conducted on derivatives synthesized from the parent ketone, 1-(3,4-dimethoxyphenyl)ethanone, this data is not directly applicable to the crystal structure of 1-(3,4-dimethoxyphenyl)-2-phenylethan-1-one itself. For instance, studies on chalcones incorporating the 3,4-dimethoxyphenyl moiety provide detailed insights into their specific crystal packing and intermolecular contacts, but these are distinct molecular structures. nih.govresearchgate.net Without experimental crystallographic data for 1-(3,4-dimethoxyphenyl)-2-phenylethan-1-one, a discussion of its crystal engineering and quantitative analysis of its intermolecular interactions is not possible.

Chemical Reactivity and Mechanistic Studies of 1 3,4 Dimethoxyphenyl 2 Phenylethan 1 One

Oxidative Transformations and Pathways

Elucidation of Radical-Mediated Oxidation Mechanisms

While specific studies detailing the radical-mediated oxidation of 1-(3,4-dimethoxyphenyl)-2-phenylethan-1-one are not extensively documented, the reactivity of the broader class of deoxybenzoins, to which it belongs, offers significant insight. A primary oxidative pathway for deoxybenzoins involves the α-methylene group. For instance, copper-catalyzed aerobic oxidation can convert deoxybenzoins into the corresponding benzils (1,2-diketones) researchgate.net. This transformation proceeds via the oxidation of the benzylic C-H bond at the α-position.

In the context of lignin (B12514952) degradation, radical-mediated processes are fundamental. The enzymatic degradation of lignin model compounds by enzymes like lignin peroxidase often involves the formation of cation radicals as primary intermediates. wikipedia.org These radicals can trigger subsequent reactions, including carbon-carbon bond cleavage, which breaks down the complex lignin polymer into smaller aromatic compounds wikipedia.org. Studies on pre-oxidized lignin show that the conversion of α-hydroxyl groups to α-carbonyls, creating structures similar to the target compound, significantly influences subsequent thermal degradation pathways pearson.com. The reaction of similar molecules with hydroxyl radicals, a key species in many oxidative environments, is a known degradation pathway core.ac.uk.

Investigation of the Chemical Compound's Formation as an Oxidation Product of Syringol

The formation of 1-(3,4-Dimethoxyphenyl)-2-phenylethan-1-one is a result of the oxidative degradation of lignin. However, its direct formation from syringol (2,6-dimethoxyphenol) is structurally improbable due to the difference in the methoxy (B1213986) substitution pattern on the aromatic ring. The target compound possesses a 3,4-dimethoxy arrangement (a veratryl group), whereas syringol features a 2,6-dimethoxy pattern.

Instead, 1-(3,4-Dimethoxyphenyl)-2-phenylethan-1-one is understood to be a product derived from the cleavage of larger lignin model compounds that contain veratryl units, such as those with β-O-4 or β-1 linkages researchgate.netresearchgate.net. For example, the acidolysis of 1,2-bis(3,4-dimethoxyphenyl)-1,3-propanediol, a lignin model compound, yields a series of carbonyl compounds, demonstrating that such ketones are products of C-C bond cleavage reactions under acidic or oxidative conditions researchgate.net. Lignin peroxidase-catalyzed oxidation of related propenyl compounds like 1-(3',4'-dimethoxyphenyl)propene produces veratraldehyde, indicating that enzymatic pathways exist for the cleavage of side chains on 3,4-dimethoxyphenyl units to yield valuable carbonyl compounds nih.govnih.gov.

Reactivity of the Carbonyl Moiety

The carbonyl group is a central feature of 1-(3,4-Dimethoxyphenyl)-2-phenylethan-1-one, governing a wide range of its chemical reactions, including nucleophilic additions and condensations.

Nucleophilic Addition Reactions and Stereocontrol

The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles. A prominent example is the reduction of the ketone to the corresponding alcohol, 1-(3,4-dimethoxyphenyl)-2-phenylethanol. This can be achieved through the nucleophilic addition of a hydride (H⁻) from reagents like sodium borohydride (B1222165) or via catalytic hydrogenation nih.gov.

Since the carbon atoms adjacent to the carbonyl group are not identical, the ketone is prochiral. Nucleophilic addition to the carbonyl creates a new stereocenter at the carbonyl carbon. The stereochemical outcome of such reactions is influenced by the steric and electronic environment around the carbonyl group, as described by models like the Felkin-Anh model nih.gov. For instance, the stereoselective reduction of complex ketones, such as the mycotoxin deoxynivalenol, highlights the challenges and strategies for controlling the stereochemistry of the resulting secondary alcohol nih.gov. The choice of reducing agent and reaction conditions can provide significant control over which diastereomer is formed preferentially nih.govyoutube.com.

Condensation and Derivatization Reactions at the Carbonyl Center

The carbonyl group readily undergoes condensation and derivatization reactions, which are essential for both synthesis and analysis. These reactions typically involve the nucleophilic addition of an amine derivative followed by dehydration.

Common derivatizing agents for carbonyl compounds are hydrazine (B178648) derivatives, which form stable, often colored, hydrazones. These are widely used for the detection and quantification of ketones and aldehydes. A similar reaction occurs with hydroxylamine (B1172632) to produce oximes. These derivatization techniques are crucial in analytical chemistry, often used to prepare samples for chromatographic analysis nih.govrsc.orgpraxilabs.com.

Table 1: Common Derivatizing Agents for the Carbonyl Moiety

Reagent Name Formula Product Use
2,4-Dinitrophenylhydrazine (DNPH) C₆H₆N₄O₄ 2,4-Dinitrophenylhydrazone Qualitative/Quantitative Analysis (HPLC-UV)
Hydroxylamine NH₂OH Oxime Synthesis, Characterization
Semicarbazide CH₅N₃O Semicarbazone Characterization, Purification

Furthermore, the carbonyl group can participate in condensation reactions with bifunctional nucleophiles. For example, related dione (B5365651) intermediates react with 1,2-diamines to form heterocyclic structures like quinoxalines, showcasing the utility of the carbonyl group in building complex molecular architectures mnstate.edu.

Reactivity of the α-Methylene Group

The methylene (B1212753) group adjacent to the carbonyl (the α-position) in 1-(3,4-Dimethoxyphenyl)-2-phenylethan-1-one is activated by both the carbonyl group and the adjacent phenyl ring. This activation makes the α-protons acidic and allows for the formation of a nucleophilic enolate intermediate under basic conditions wikipedia.orgbham.ac.ukmasterorganicchemistry.com.

The formation of the enolate is a critical step that opens up numerous synthetic pathways wikipedia.orgmasterorganicchemistry.com. The enolate is an ambident nucleophile, capable of reacting with electrophiles at either the α-carbon or the oxygen atom bham.ac.uk. Reactions with soft electrophiles, such as alkyl halides, typically occur at the carbon, leading to α-alkylation bham.ac.ukyoutube.com. This allows for the introduction of new alkyl groups at the α-position, a fundamental C-C bond-forming reaction in organic synthesis masterorganicchemistry.comyoutube.com.

The enolate can also act as the nucleophile in condensation reactions. A classic example is the Claisen-Schmidt condensation, where a ketone enolate reacts with an aldehyde that lacks α-protons (and thus cannot self-condense), such as benzaldehyde (B42025) wikipedia.orgnumberanalytics.com. In this reaction, the enolate of 1-(3,4-dimethoxyphenyl)-2-phenylethan-1-one would attack the aldehyde to form a β-hydroxy ketone, which typically dehydrates to yield an α,β-unsaturated ketone, a type of chalcone (B49325) praxilabs.commagritek.com.

Finally, the activated α-methylene group is also a site for oxidation. As mentioned previously, deoxybenzoins can be oxidized to benzils, a reaction that transforms the CH₂ group into a second carbonyl group researchgate.net.

Deprotonation and Enolate Chemistry

The carbon atom situated between the carbonyl group and the phenyl ring (the α-carbon) possesses acidic protons. The presence of the adjacent carbonyl group enables the deprotonation of this α-carbon to form a resonance-stabilized enolate anion. wikipedia.org This enolate is a key reactive intermediate in a variety of synthetic transformations. The negative charge in the enolate is delocalized between the α-carbon and the oxygen atom of the carbonyl group, rendering both sites nucleophilic. wikipedia.org

The formation of the enolate is typically achieved by treatment with a suitable base. The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones. wikipedia.orgbham.ac.uk For 1-(3,4-dimethoxyphenyl)-2-phenylethan-1-one, deprotonation exclusively occurs at the single α-position bearing protons. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are highly effective for achieving nearly quantitative conversion to the lithium enolate. wikipedia.orgbham.ac.uk Weaker bases, such as alkoxides, can also generate the enolate, but the equilibrium may lie more towards the starting ketone. wikipedia.org

The generated enolate is a potent nucleophile and can participate in a wide array of carbon-carbon bond-forming reactions.

Electrophilic Substitution at the α-Position

The enolate derived from 1-(3,4-dimethoxyphenyl)-2-phenylethan-1-one readily reacts with various electrophiles at the α-carbon. This reactivity is fundamental to the construction of more complex molecular architectures.

Alkylation: One of the most common reactions is alkylation, where the enolate is treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce an alkyl group at the α-position. This SN2 reaction proceeds by the nucleophilic attack of the enolate's α-carbon on the electrophilic carbon of the alkyl halide. masterorganicchemistry.com

Aldol (B89426) and Related Reactions: The enolate can also act as a nucleophile in reactions with other carbonyl compounds, such as aldehydes and ketones, in what is known as the aldol addition. This reaction forms a β-hydroxy ketone, which can sometimes dehydrate to yield an α,β-unsaturated ketone.

Acylation: Reaction of the enolate with an acylating agent, like an acid chloride or anhydride, leads to the formation of a β-dicarbonyl compound.

Below is a table summarizing representative electrophilic substitution reactions at the α-position:

Reaction Type Electrophile Product Type
AlkylationAlkyl Halide (R-X)α-Alkylated Ketone
Aldol AdditionAldehyde/Ketone (R₂C=O)β-Hydroxy Ketone
AcylationAcyl Halide (RCOCl)β-Dicarbonyl Compound

Electrophilic Aromatic Substitution on the Dimethoxyphenyl Ring

The dimethoxyphenyl ring in 1-(3,4-dimethoxyphenyl)-2-phenylethan-1-one is highly activated towards electrophilic aromatic substitution (EAS). uci.edumasterorganicchemistry.com The two methoxy groups (-OCH₃) are strong electron-donating groups through resonance, increasing the electron density of the aromatic ring and making it more nucleophilic. uci.edumakingmolecules.com

These methoxy groups are ortho, para-directing, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to them. uci.edumasterorganicchemistry.com Given the 3,4-substitution pattern of the methoxy groups, the potential sites for electrophilic attack are C-2, C-5, and C-6. Steric hindrance from the adjacent acyl group and the existing methoxy group at C-4 would likely influence the regiochemical outcome of the substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring. libretexts.orglumenlearning.com

Halogenation: Reaction with a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) results in the substitution of a hydrogen atom with a halogen. libretexts.orglumenlearning.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring using an alkyl halide or acyl halide with a Lewis acid catalyst. libretexts.org However, the existing acyl group on the ring is deactivating, which can make further Friedel-Crafts reactions more challenging. uci.edu

The general mechanism for these reactions involves the initial attack of the electron-rich aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. libretexts.orglumenlearning.com Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the substituted product. makingmolecules.comyoutube.com

Photochemical Behavior and Fragmentation Pathways

The photochemical behavior of ketones like 1-(3,4-dimethoxyphenyl)-2-phenylethan-1-one is of interest. Deoxybenzoin (B349326) and its derivatives are known to undergo photochemical reactions, often involving cleavage of the bond between the carbonyl carbon and the α-carbon (a Norrish Type I cleavage). This process generates two radical intermediates, a benzoyl radical and a benzyl radical, which can then undergo various subsequent reactions such as recombination or disproportionation.

In the context of mass spectrometry, which involves the ionization and fragmentation of molecules, 1-(3,4-dimethoxyphenyl)-2-phenylethan-1-one would be expected to exhibit characteristic fragmentation patterns. Electron ionization (EI) mass spectrometry would likely induce fragmentation pathways that reflect the underlying structure of the molecule. Key fragmentation processes would include:

α-Cleavage: Similar to the photochemical Norrish Type I reaction, cleavage of the C-C bond between the carbonyl group and the methylene bridge is a common and energetically favorable fragmentation pathway for ketones. This would lead to the formation of a 3,4-dimethoxybenzoyl cation and a benzyl radical, or a benzyl cation and a 3,4-dimethoxybenzoyl radical. The 3,4-dimethoxybenzoyl cation is often a prominent peak in the mass spectra of such compounds.

McLafferty Rearrangement: This pathway is possible if an alkyl chain with a γ-hydrogen is present. In the case of the parent compound, this specific rearrangement is not possible. However, α-alkylated derivatives could potentially undergo this fragmentation.

Cleavage within the Aromatic Rings: Fragmentation of the phenyl and dimethoxyphenyl rings can also occur, leading to the loss of small neutral molecules like CO, C₂H₂, and CH₃O•. rsc.org

Studies on related polycyclic polyisoprenylated benzophenones have utilized electrospray ionization multistage tandem mass spectrometry (ESI-MS/MS) to elucidate complex fragmentation pathways, which helps in the structural characterization of these natural products and their degradation products. nih.gov

A summary of expected major fragmentation ions in mass spectrometry is provided below:

m/z (mass-to-charge ratio) Proposed Ion Structure Fragmentation Pathway
165[CH₃O]₂C₆H₃CO⁺α-Cleavage
91C₇H₇⁺α-Cleavage

Applications of 1 3,4 Dimethoxyphenyl 2 Phenylethan 1 One in Advanced Organic Synthesis and Medicinal Chemistry

Strategic Use as a Key Synthetic Intermediate in Complex Molecule Construction

1-(3,4-Dimethoxyphenyl)-2-phenylethan-1-one, a deoxybenzoin (B349326) derivative, serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its structural framework, featuring two aromatic rings connected by a two-carbon bridge, makes it an ideal starting material for constructing larger, more intricate molecular architectures.

One of the most significant applications of this compound is in the synthesis of isoflavones, a class of polyphenolic compounds with diverse biological activities. nih.govrsc.org Deoxybenzoins are classical precursors for isoflavones. The general strategy involves the introduction of a one-carbon unit at the benzylic position, followed by cyclization to form the characteristic chromone (B188151) ring of the isoflavone (B191592) skeleton. rsc.org Various reagents can be employed for this transformation, including ethyl formate (B1220265), N,N-dimethylformamide (DMF), and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). rsc.org For instance, treatment with ethyl formate in the presence of sodium metal converts the deoxybenzoin into a 2-hydroxyisoflavanone (B8725905) intermediate, which then undergoes dehydration to yield the final isoflavone. rsc.org

Furthermore, this deoxybenzoin is instrumental in the synthesis of stilbene (B7821643) derivatives. Stilbenes, characterized by a 1,2-diphenylethylene core, are another class of compounds with significant biological and material science applications. nih.govwiley-vch.de While various methods exist for stilbene synthesis, such as the Wittig and McMurry reactions, the use of deoxybenzoin precursors offers a versatile route to unsymmetrically substituted stilbenes. fu-berlin.de

Derivatization Strategies for the Creation of Novel Chemical Entities

The chemical structure of 1-(3,4-dimethoxyphenyl)-2-phenylethan-1-one offers several sites for modification, allowing for the creation of a diverse library of novel chemical entities. Derivatization strategies can target the aromatic rings, the ketone carbonyl group, or the methylene (B1212753) bridge.

Aromatic Ring Modifications: The two phenyl rings can undergo various electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts alkylation or acylation, to introduce new functional groups. These modifications can significantly influence the electronic properties and steric bulk of the molecule, leading to new compounds with altered biological activities or material properties.

Carbonyl Group Transformations: The ketone functionality is a versatile handle for a wide range of chemical transformations. It can be reduced to a secondary alcohol, which can then be further functionalized. It can also serve as a site for nucleophilic addition reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Methylene Bridge Functionalization: The benzylic protons on the methylene bridge are acidic and can be removed by a suitable base to generate a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of substituents at this position. This strategy is key in the synthesis of isoflavones, as previously mentioned. rsc.org

Precursor Role in the Design and Preparation of Biologically Active Compounds

The deoxybenzoin scaffold is a common motif in a variety of biologically active natural products and synthetic compounds. Consequently, 1-(3,4-dimethoxyphenyl)-2-phenylethan-1-one is a valuable precursor in medicinal chemistry for the design and synthesis of potential therapeutic agents.

As a key intermediate for isoflavones, it contributes to the synthesis of compounds with potential anticancer, anti-inflammatory, and antioxidant properties. nih.govontosight.ai For example, some prenylated isoflavone derivatives synthesized from deoxybenzoin intermediates have shown potent cytotoxic activity against pancreatic cancer cell lines. nih.gov The synthesis often involves the construction of the isoflavone core from the deoxybenzoin, followed by further modifications to enhance biological activity. nih.gov

The structural similarity of the deoxybenzoin core to other bioactive molecules allows for its use as a template in drug discovery programs. By systematically modifying its structure, chemists can explore the structure-activity relationships and optimize the pharmacological profile of lead compounds.

Applications in the Development of Functional Materials

While the primary applications of 1-(3,4-dimethoxyphenyl)-2-phenylethan-1-one are in organic synthesis and medicinal chemistry, its structural features suggest potential applications in materials science beyond its generic role as a photoinitiator. The presence of two aromatic rings and a reactive carbonyl group could allow for its incorporation into polymeric structures.

For instance, it could potentially serve as a monomer or a co-monomer in the synthesis of specialized polymers. The aromatic rings can contribute to the thermal stability and rigidity of the polymer backbone, while the carbonyl group could be a site for cross-linking or post-polymerization modification. However, specific research on the use of 1-(3,4-dimethoxyphenyl)-2-phenylethan-1-one as a monomer for specialized polymers is not extensively documented in the provided search results. The broader class of stilbene derivatives, which can be synthesized from this compound, has been explored for applications in photophysical and photochemical investigations. wiley-vch.de

Future Research Directions and Emerging Methodologies

Development of Continuous Flow and Microreactor Synthesis Approaches

The synthesis of acetophenones and related ketones is increasingly benefiting from the adoption of continuous flow and microreactor technologies. These approaches offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for seamless integration of reaction and purification steps. xdhg.com.cnchimia.ch

Microreactors, with their small channel dimensions, provide a high surface-to-volume ratio, enabling precise temperature control and efficient mixing. chimia.ch This level of control is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. For instance, the nitration of acetophenone (B1666503) has been successfully performed in a continuous flow microreactor, demonstrating improved safety and efficiency. xdhg.com.cn Similarly, the Schmidt reaction of ketones has been adapted to a microreactor setup, offering a safer and more cost-effective process. acs.org Lithiation reactions, often requiring cryogenic temperatures in batch processes, can be conducted at significantly higher temperatures in microreactors, leading to increased yields and lower operational costs. chimia.ch

The application of these principles to the synthesis of 3,4-Dimethoxy-2-phenylacetophenone could lead to more efficient and scalable production methods. Future research will likely focus on designing specific microreactor systems tailored for the key reaction steps in its synthesis, such as Friedel-Crafts acylation or other C-C bond-forming reactions. youtube.com The ability to telescope multiple reaction steps into a continuous sequence without intermediate isolation is a key advantage that will drive further development in this area. youtube.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Ketones

FeatureBatch SynthesisContinuous Flow/Microreactor Synthesis
Heat Transfer Often inefficient, leading to temperature gradients and potential side reactions.Highly efficient, allowing for precise temperature control. chimia.ch
Mass Transfer Can be limited by stirring efficiency, affecting reaction rates.Excellent mass transfer due to small diffusion distances. xdhg.com.cn
Safety Handling of hazardous reagents and intermediates can be risky on a large scale. acs.orgImproved safety due to small reaction volumes and better control. acs.org
Scalability Scaling up can be challenging and may require significant process redesign.Readily scalable by running multiple reactors in parallel ("numbering-up"). anton-paar.com
Process Control More difficult to precisely control reaction parameters.Precise control over residence time, temperature, and stoichiometry. xdhg.com.cn

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, intermediates, and byproducts. Advanced spectroscopic techniques are increasingly being used for in-situ reaction monitoring, providing real-time data without the need for sample extraction. spectroscopyonline.comyoutube.com This is particularly valuable for reactions involving transient or unstable species. spectroscopyonline.com

For reactions involving ketones like this compound, techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed. spectroscopyonline.comnumberanalytics.comnumberanalytics.com These methods allow for the continuous tracking of reactant consumption and product formation. youtube.com For example, in-situ FTIR has been used to monitor the transfer hydrogenation of acetophenone, providing insights into the reaction progress and catalyst activity. nih.gov Similarly, in-situ NMR has been utilized to observe the rapid conversion of a nickel catalyst to its active state in a carbonylative coupling reaction. acs.org

The development of specialized spectroscopic probes is a key area of future research. nih.govrsc.org These probes can be designed to be highly sensitive to specific functional groups or to operate under harsh reaction conditions. The integration of these probes into continuous flow reactor systems allows for automated, real-time optimization of reaction parameters. youtube.com This combination of technologies will be instrumental in developing highly efficient and robust synthetic routes to this compound and its derivatives.

Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Novel Derivatives

Table 2: Applications of AI/ML in Chemical Synthesis

Application AreaDescriptionPotential Impact on this compound
Reaction Prediction Predicting the outcome (yield, selectivity) of a chemical reaction based on reactants, reagents, and conditions. stanford.eduOptimization of synthesis routes, reducing experimental effort.
Reactivity Prediction Forecasting the reactivity of a molecule in different chemical environments. cmu.eduGuiding the selection of appropriate reaction conditions and catalysts.
Catalyst Design Designing novel catalysts with enhanced activity and selectivity for specific transformations.Development of more efficient catalysts for the synthesis of the compound.
De Novo Molecular Design Generating novel molecular structures with desired properties. nih.govDesign of new derivatives with improved biological activity or material properties.
Retrosynthesis Planning Identifying potential synthetic pathways for a target molecule.Proposing novel and more efficient synthetic routes.

Sustainable and Biocatalytic Pathways for Chemical Compound Transformations

The increasing focus on green and sustainable chemistry is driving the development of environmentally friendly methods for chemical synthesis. mdpi.com Biocatalysis, which utilizes enzymes or whole microbial cells to perform chemical transformations, offers a powerful alternative to traditional chemical methods. nih.gov These processes often operate under mild conditions, use renewable starting materials, and can exhibit high chemo-, regio-, and stereoselectivity. mdpi.comtandfonline.com

For aromatic ketones, biocatalytic approaches are being explored for various transformations. For instance, the asymmetric reduction of prochiral aromatic ketones to optically active alcohols has been achieved using whole-cell biocatalysts. tandfonline.com This provides a green route to valuable chiral building blocks. The enzyme transketolase, for example, can be used for the synthesis of α-hydroxy ketones. ucl.ac.ukresearchgate.net

Future research in this area will focus on identifying or engineering enzymes that can act on this compound to produce valuable derivatives. This could involve screening natural enzyme libraries or using protein engineering techniques to create bespoke biocatalysts. The integration of biocatalysis with flow chemistry also holds significant promise, enabling the development of continuous and sustainable manufacturing processes. The use of renewable feedstocks, such as D-glucose, to produce aromatic compounds through microbial fermentation is another promising avenue for sustainable chemical production. nih.gov

Q & A

Q. What are the optimal synthetic methodologies for 3,4-dimethoxy-2-phenylacetophenone, and how do reaction conditions influence yield?

The synthesis of this compound can be adapted from protocols used for structurally related acetophenones. A common approach involves Friedel-Crafts acylation or Ullmann coupling under controlled pH (3–6) to stabilize intermediates and minimize side reactions. For example, pH 4 is optimal for maintaining reactivity while reducing hydrolysis . Post-reaction purification often employs steam distillation and benzene extraction, followed by reduced-pressure rectification to isolate the product . Key parameters affecting yield include:

  • Temperature: 60–80°C for acyl transfer reactions.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.
  • Catalysts: Lewis acids like AlCl₃ improve acylation efficiency.

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Basic characterization involves:

  • Melting Point Analysis : Compare observed values with literature data (e.g., 123–125°C for related dimethoxyacetophenones) .
  • Chromatography : TLC (Rf ~0.5 in ethyl acetate/hexane) and HPLC (C18 column, 70:30 methanol/water) to assess purity .
  • Spectroscopy :
    • IR : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and methoxy (C-O) bands at ~1250 cm⁻¹ .
    • ¹H NMR : Methoxy protons resonate at δ 3.8–3.9 ppm; aromatic protons show splitting patterns consistent with substitution .

Advanced Research Questions

Q. What advanced spectroscopic and crystallographic techniques resolve ambiguities in the electronic and spatial configuration of this compound?

  • Single-Crystal X-ray Diffraction (SC-XRD) : Determines bond lengths (e.g., C=O at 1.22 Å) and dihedral angles between methoxy and phenyl groups, critical for understanding steric effects .
  • DFT Calculations : Predict electronic distribution and validate experimental NMR/IR data. For example, HOMO-LUMO gaps correlate with UV-Vis absorbance maxima (~280 nm) .
  • Solid-State NMR : Differentiates polymorphic forms by analyzing ¹³C chemical shifts of crystalline vs. amorphous phases .

Q. How do structural modifications (e.g., methoxy group position) impact the reactivity and biological activity of this compound derivatives?

Comparative studies with analogs like 3',5'-dimethoxy-4'-hydroxyacetophenone (acetosyringone) reveal:

  • Electron-Donating Groups : Methoxy substituents at the 3,4-positions enhance resonance stabilization, increasing electrophilicity at the ketone .
  • Biological Activity : Derivatives with para-methoxy groups exhibit higher antimicrobial activity (MIC ~25 µg/mL against S. aureus) due to improved membrane permeability .
  • Solubility : LogP values increase with additional methoxy groups (e.g., LogP = 2.1 for 3,4-dimethoxy vs. 1.8 for mono-methoxy analogs), affecting bioavailability .

Q. How should researchers address contradictory data in mechanistic studies of this compound’s interactions with enzymatic targets?

Contradictions often arise from:

  • Assay Conditions : pH-dependent enzyme inhibition (e.g., acetylcholinesterase IC₅₀ varies from 8 µM at pH 7.4 to 15 µM at pH 6.5) .
  • Interfering Functional Groups : Methoxy groups may chelate metal cofactors in enzymes, altering activity .
    Methodological Solutions :
  • Use isothermal titration calorimetry (ITC) to measure binding constants under standardized conditions.
  • Employ knock-out models (e.g., CRISPR-edited enzymes) to isolate the compound’s effect from endogenous factors .

Q. What novel applications in material science or catalysis are emerging for this compound?

  • Photocatalysis : Acts as a photosensitizer in visible-light-driven reactions (e.g., TiO₂ nanocomposites for pollutant degradation) due to extended π-conjugation .
  • Liquid Crystals : Methoxy-phenyl groups induce mesophase stability in nematic liquid crystals (transition temperatures ~150°C) .
  • Coordination Chemistry : Forms complexes with Cu(II) (stability constant logβ = 8.2), useful in redox catalysis .

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